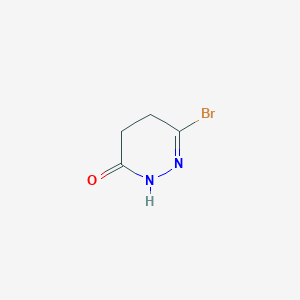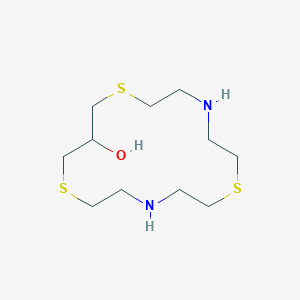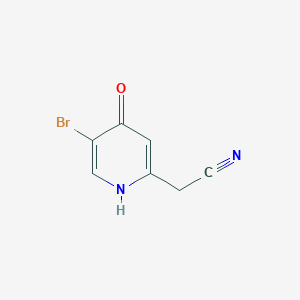
(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid is an organic compound with a unique structure characterized by a tetrahydrofuran ring substituted with a phenyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound, such as a β-ketoester, using a chiral catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts, such as carbonyl reductase from lactobacillus fermentum, to catalyze the asymmetric reduction of 2-chloro-β-ketoesters. This method is environmentally friendly and suitable for large-scale production due to its high yield and substrate universality .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of polymers and materials with specific properties
Wirkmechanismus
The mechanism of action of (2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or altering the conformation of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-alkylglutamates: These compounds share a similar tetrahydrofuran ring structure but differ in the substitution pattern.
(2S,3S)-2,3-Dibromo-3-phenylpropanoic acid: This compound has a similar phenyl group but differs in the presence of bromine atoms.
(2S,3S)-Tartaric acid: Shares the same stereochemistry but has a different functional group arrangement.
Uniqueness
(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a phenyl group and a carboxylic acid group on the tetrahydrofuran ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
1807888-00-1 |
|---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(2S,3S)-2-phenyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m0/s1 |
InChI-Schlüssel |
BFRVALJPWDJRTR-VHSXEESVSA-N |
Isomerische SMILES |
C1CO[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2 |
Kanonische SMILES |
C1COC(C1C(=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12975061.png)
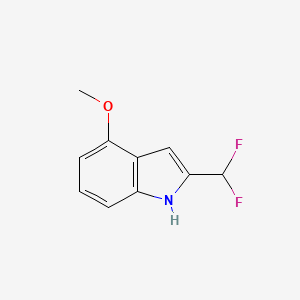
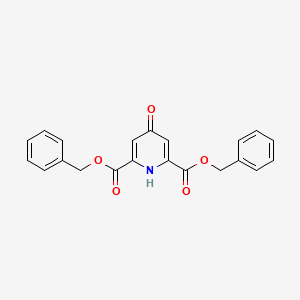
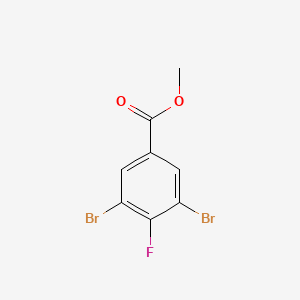
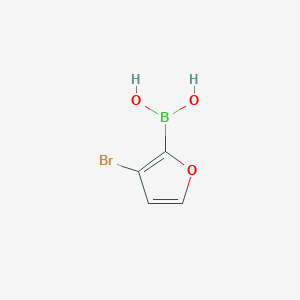
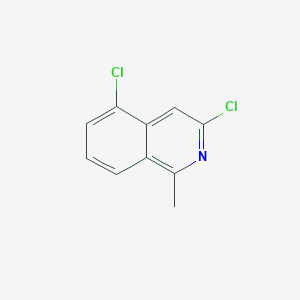
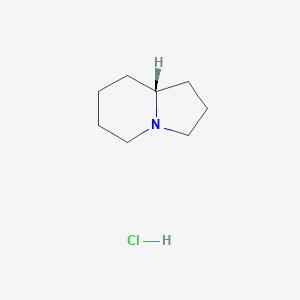

![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)

